Maldoxin

Beschreibung

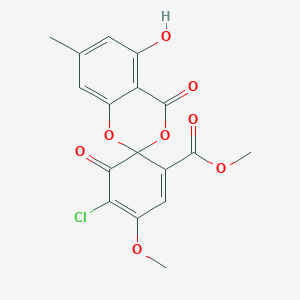

Maldoxin (C₁₆H₁₁ClO₆) is a cytotoxic natural product first isolated from the endophytic fungus Pestalotiopsis fici and later from Xylaria species . Structurally, it belongs to the 1,3-benzodioxin-4-one class, featuring a spirocyclic framework fused at the 6-position to a 2,4-cyclohexadienone moiety . Its biosynthesis is proposed to involve oxidative cleavage of anthraquinones (e.g., fragilin) to chloroisosulochrin, followed by oxidative cyclization and hydrolysis steps to yield dihydrothis compound (pestheic acid), which is further oxidized to this compound . This compound serves as a biosynthetic precursor to chloropupukeananin via Diels-Alder reactions with isopropenylallenes, highlighting its role in generating structural diversity in fungal metabolites .

Eigenschaften

Molekularformel |

C17H13ClO8 |

|---|---|

Molekulargewicht |

380.7 g/mol |

IUPAC-Name |

methyl 4'-chloro-5-hydroxy-3'-methoxy-7-methyl-4,5'-dioxospiro[1,3-benzodioxine-2,6'-cyclohexa-1,3-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H13ClO8/c1-7-4-9(19)12-10(5-7)25-17(26-16(12)22)8(15(21)24-3)6-11(23-2)13(18)14(17)20/h4-6,19H,1-3H3 |

InChI-Schlüssel |

WKBDCISNILFJRO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1)OC3(C(=CC(=C(C3=O)Cl)OC)C(=O)OC)OC2=O)O |

Synonyme |

maldoxin |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Dihydromaldoxin (Pestheic Acid, 7b)

- Structure: Lacks the spirocyclic dienone system, retaining a diphenyl ether backbone with a carboxylic acid group .

- Biosynthesis: Derived from chloroisosulochrin via hydrolysis of spirofuranone intermediates .

- Bioactivity : Inhibits endothelin type A (ETA) receptor binding (IC₅₀ = 20 μM) and intracellular Ca²⁺ mobilization in A10 cells .

Dechlorodihydrothis compound (7a)

- Structure: Non-chlorinated analogue of dihydrothis compound .

- Bioactivity : Higher ETA receptor inhibition (IC₅₀ = 1.5 μM) compared to chlorinated derivatives, suggesting chlorine substitution reduces receptor affinity .

Maldoxone (22b)

- Structure : Lactone formed by dehydration of dihydrothis compound .

- Synthesis: Generated during acidic hydrolysis of spirofuranone 6b, with yields up to 70% .

Dechlorothis compound (1a)

Key Findings :

- Chlorination Effects : Chlorine at the aromatic ring reduces ETA receptor binding affinity but enhances stability and diene reactivity in Diels-Alder cascades . For example, this compound’s reactive diene facilitates spontaneous cycloadditions, whereas dechlorothis compound is less reactive .

- Synthetic Accessibility: Chloroisosulochrin synthesis requires ortho-selective chlorination using sulfuryl chloride and 2,2,6,6-tetramethylpiperidine (TMP), achieving 58% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.